molecular formula C15H10O4 B14370398 3-Methoxydibenzo[b,e]oxepine-6,11-dione CAS No. 92439-16-2

3-Methoxydibenzo[b,e]oxepine-6,11-dione

Cat. No.: B14370398
CAS No.: 92439-16-2
M. Wt: 254.24 g/mol
InChI Key: ABJQRWWOKAZLKJ-UHFFFAOYSA-N
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Description

3-Methoxydibenzo[b,e]oxepine-6,11-dione is a compound that belongs to the class of dibenzooxepines. These compounds are characterized by a fused ring structure that includes two benzene rings and an oxepine ring. This particular compound has been studied for its potential biological activities and its unique chemical properties .

Preparation Methods

The synthesis of 3-Methoxydibenzo[b,e]oxepine-6,11-dione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 1,10-dihydroxy-3-(hydroxymethyl)-8-methoxydibenzo[b,e]oxepine-6,11-dione as a starting material. This compound can be synthesized through a series of reactions including hydroxylation and methylation .

In an industrial setting, the production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

3-Methoxydibenzo[b,e]oxepine-6,11-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives .

Scientific Research Applications

3-Methoxydibenzo[b,e]oxepine-6,11-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxydibenzo[b,e]oxepine-6,11-dione involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

CAS No.

92439-16-2

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

3-methoxybenzo[c][1]benzoxepine-6,11-dione

InChI

InChI=1S/C15H10O4/c1-18-9-6-7-12-13(8-9)19-15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3

InChI Key

ABJQRWWOKAZLKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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